5-(2,1,3-benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
5-(2,1,3-Benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a benzothiadiazole moiety, a fluorine atom, and a triazatricyclo framework, making it an interesting subject for research in chemistry, biology, and materials science.
Mechanism of Action
Target of Action
It is known that similar thiadiazole-based compounds have been used in the construction of fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets .
Mode of Action
It is suggested that similar thiadiazole-based compounds exhibit fluorescence properties when incorporated into a 2d framework . This fluorescence is attributed to the well-dispersed thiadiazole fragment within the 2D framework .
Biochemical Pathways
It is known that similar thiadiazole-based compounds have been used for the detection of primary aromatic amines .
Result of Action
It is suggested that similar thiadiazole-based compounds exhibit high sensitivity and selectivity for the detection of primary aromatic amines .
Action Environment
It is known that similar thiadiazole-based compounds exhibit high stability, high porosity, and high fluorescence performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,1,3-benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiadiazole core, followed by the introduction of the triazatricyclo framework and the fluorine atom. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5-(2,1,3-Benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,1,3-benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its effects on various biological pathways and its potential as a treatment for specific diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as advanced polymers, coatings, and electronic materials.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Ethyl 6-(1,3-benzodioxole-5-carbonylimino)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Ethyl 6-(2-ethoxynaphthalene-1-carbonyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Uniqueness
Compared to similar compounds, 5-(2,1,3-benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one stands out due to its unique combination of functional groups and structural features. The presence of the benzothiadiazole moiety, fluorine atom, and triazatricyclo framework provides distinct chemical and biological properties that may not be observed in other similar compounds.
Properties
IUPAC Name |
5-(2,1,3-benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2S/c19-11-2-4-16-20-13-5-6-23(9-12(13)18(26)24(16)8-11)17(25)10-1-3-14-15(7-10)22-27-21-14/h1-4,7-8H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPOHAIZJIPGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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